Methyl 4'-acetyl-4-stilbenecarboxylate
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Overview
Description
Methyl 4’-acetyl-4-stilbenecarboxylate is an organic compound with the molecular formula C18H16O3 and a molecular weight of 280.33 g/mol . It is a derivative of stilbene, a compound known for its applications in various fields, including pharmaceuticals and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4’-acetyl-4-stilbenecarboxylate can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Industrial Production Methods
In industrial settings, the production of Methyl 4’-acetyl-4-stilbenecarboxylate often involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, employing advanced techniques for catalyst recovery and reagent recycling to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 4’-acetyl-4-stilbenecarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert carbonyl groups to alcohols or other reduced forms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., Br2) and nucleophiles (e.g., NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Methyl 4’-acetyl-4-stilbenecarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which Methyl 4’-acetyl-4-stilbenecarboxylate exerts its effects involves interactions with molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The specific pathways involved depend on the context of its application, such as its role in inhibiting microbial growth or modulating cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Stilbene: The parent compound of Methyl 4’-acetyl-4-stilbenecarboxylate, known for its applications in materials science and pharmaceuticals.
Resveratrol: A hydroxylated derivative of stilbene with significant biological activities, including antioxidant and anticancer properties.
Pterostilbene: Another hydroxylated derivative with similar biological activities but improved bioavailability compared to resveratrol.
Uniqueness
Methyl 4’-acetyl-4-stilbenecarboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its acetyl and carboxylate groups allow for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry and a promising candidate for various applications in research and industry.
Properties
IUPAC Name |
methyl 4-[2-(4-acetylphenyl)ethenyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O3/c1-13(19)16-9-5-14(6-10-16)3-4-15-7-11-17(12-8-15)18(20)21-2/h3-12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWSWJDRBVQPDCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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